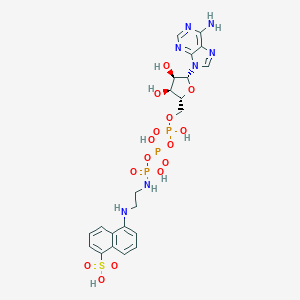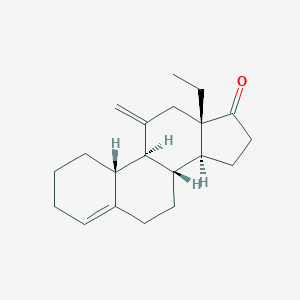
13-Ethyl-11-methylenegon-4-en-17-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 13-Ethyl-11-methylenegon-4-en-17-one involves complex reactions and methods. One study detailed the base-promoted air oxidation of this compound, highlighting the reactivity of the 16-methylenic position toward molecular oxygen under basic conditions, resulting in the formation of specific by-products (Compostella et al., 2002). Another synthesis approach involves the sequential hydrogenation of double bonds and treatment with p-toluenesulfonic acid to yield specific steroidal compounds (Yoshioka et al., 1973).
Molecular Structure Analysis
The molecular structure of derivatives of 13-Ethyl-11-methylenegon-4-en-17-one has been elucidated using techniques like X-ray diffraction. For instance, Modica et al. (2003) determined the crystal structures of steroidal monoenes obtained from the reduction of the aromatic A ring of a related compound, providing insights into the conformations and stereochemistry of these molecules (Modica et al., 2003).
Chemical Reactions and Properties
The compound exhibits high reactivity, especially at the 16-methylenic position, leading to various chemical transformations. For example, the oxidation and dimerization reactions of 13-Ethyl-11-methylenegon-4-en-17-one have been studied, demonstrating the formation of dimeric products under certain conditions (Compostella et al., 2002).
Applications De Recherche Scientifique
Synthesis and Derivatives : A study revealed that base-promoted air oxidation of 13-Ethyl-11-methylenegon-4-en-17-one leads to the formation of dimeric compounds structurally related to desogestrel (Compostella et al., 2002). Additionally, the synthesis of dl-17-Ethynyl-17-hydroxy-13-allylgon-4-en-3-one, a potent progestational agent similar to norgestrel, was successfully achieved (Yoshioka et al., 1973).
Stereochemistry and Crystal Structures : Investigations into the crystal structures of steroidal monoenes, such as 13-ethyl-10-gona-4-ene-11,17-diacetate, revealed their conformations and unusual stereochemistry (Modica et al., 2003).
Progestational Activity : Various studies have highlighted the potent progestational activity of derivatives of 13-Ethyl-11-methylenegon-4-en-17-one, warranting further examination as therapeutic agents (Edgren et al., 1963).
Chemical Transformations : Research on selective hydrogenation and oxidation processes involving derivatives of 13-Ethyl-11-methylenegon-4-en-17-one has been conducted, shedding light on stereo-selective hydrogenation and hydroboration-chromic acid oxidation processes (Liu et al., 1996).
Methanol Conversion : The compound's relevance extends to the field of catalysis, particularly in studies involving the conversion of methanol to hydrocarbons, where isotopic labeling with 13C methanol has been utilized (Mikkelsen et al., 2000).
Mass Spectrometry Analysis : Mass spectrometry studies involving 13C-labeled methylene derivatives of steroids, including those related to 13-Ethyl-11-methylenegon-4-en-17-one, have been performed to understand fragmentation paths (Garcia et al., 1981).
Propriétés
IUPAC Name |
(8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3/t15-,16-,17-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYZZFGXXHVMG-XFAGIWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one | |
CAS RN |
54024-21-4 | |
| Record name | (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
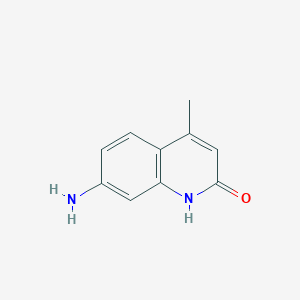
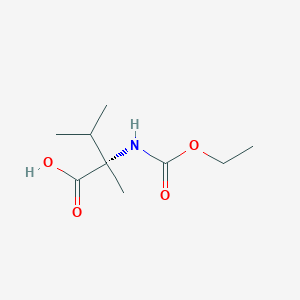
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
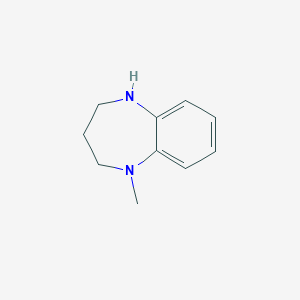
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
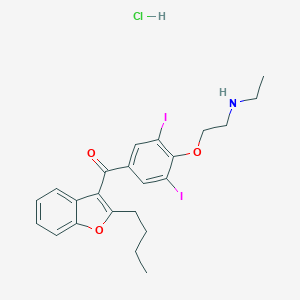
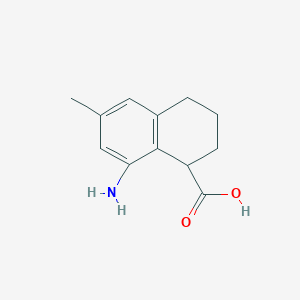
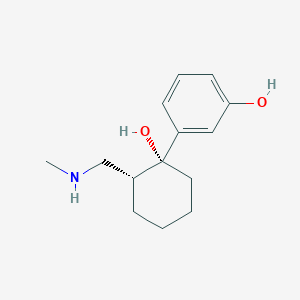
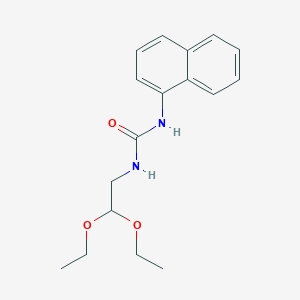
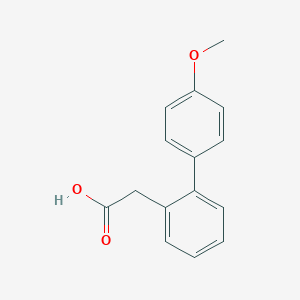
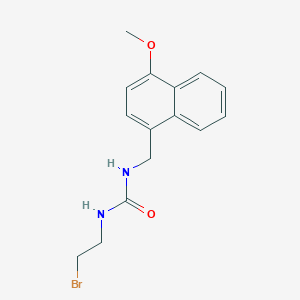
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
